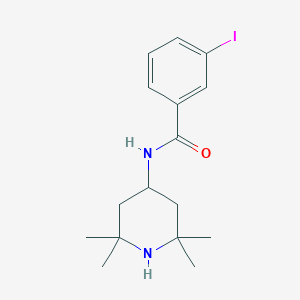

![molecular formula C17H15ClN4OS B5964911 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . This class of compounds is known for their wide range of biological activities, including antiviral, antifungal, and herbicidal properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal structure was found to be stabilized by strong intramolecular hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry: Aphid Control Agent

The compound has demonstrated significant aphicidal activity against pests like Sitobion miscanthi and Schizaphis graminum. Its structure, featuring a benzene ring and a thiadiazol ring, contributes to its effectiveness in pest control. The presence of a 4-chlorobenzyl group enhances its lethality against aphids, making it a potential candidate for developing new insecticides .

Antifungal Applications

In the realm of antifungal research, this compound has shown promising results against Pythium aphanidermatum, a pathogen responsible for damping-off disease in plants. This suggests its potential use in formulating fungicides that could protect crops from various fungal diseases .

Organic Synthesis: Benzylic Modification

The benzylic position of the compound is a reactive site for various organic reactions, including free radical bromination and nucleophilic substitution. This makes it a valuable intermediate for synthesizing a range of organic molecules with potential applications in medicinal chemistry and materials science .

Pharmaceutical Research: Anticonvulsant Properties

Substituted triazine compounds, which are structurally related to the given compound, have been studied for their anticonvulsant properties. This suggests that the compound may also be explored for its potential use in treating seizure disorders .

Material Science: Crystal Engineering

The compound’s ability to form stable crystals with specific geometric configurations makes it an interesting subject for crystal engineering research. Its monoclinic crystal system and space group P2_1/c could be exploited in designing materials with desired physical properties .

Bioactive Molecule Design

The electron-withdrawing properties of certain groups within the compound’s structure are crucial for its bioactivity. This characteristic can be leveraged in the design and synthesis of novel bioactive molecules, particularly in the development of new agrochemicals and pharmaceuticals .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit significant bioactivity against various targets, including aphids and fungi .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets leading to significant bioactivity .

Result of Action

It has been found to exhibit significant aphicidal and antifungal activities .

Eigenschaften

IUPAC Name |

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c1-11-2-8-14(9-3-11)19-16(23)20-17-22-21-15(24-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSTWVPIOYXNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)

![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)

![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)

methanone](/img/structure/B5964880.png)

![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)

![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pyridinecarboxamide](/img/structure/B5964887.png)

![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5964928.png)